2-Methylpropanoate;palladium(2+)

Description

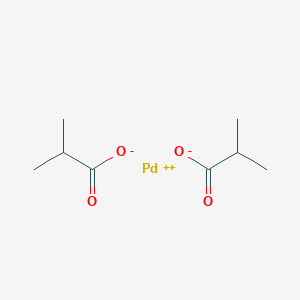

2-Methylpropanoate; palladium(2+) refers to a palladium(II) complex where the metal center is coordinated with 2-methylpropanoate (isobutyrate) ligands. Such complexes typically exhibit catalytic activity in cross-coupling reactions, hydrogenation, or oxidation processes. The 2-methylpropanoate ligand, derived from isobutyric acid, may influence solubility, stability, and reactivity compared to other carboxylate ligands like acetate or propionate.

Properties

IUPAC Name |

2-methylpropanoate;palladium(2+) | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Pd/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQIKYUILLXPEPG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)[O-].CC(C)C(=O)[O-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Catalytic Applications

Palladium(II) complexes are widely recognized for their catalytic properties, particularly in organic synthesis. The combination of palladium(II) with 2-methylpropanoate has been utilized in several catalytic reactions:

- Carbonylation Reactions :

-

Cross-Coupling Reactions :

- The palladium(II) complex serves as an effective catalyst in cross-coupling reactions, which are crucial for forming carbon-carbon bonds. This application is vital in pharmaceutical synthesis and the development of complex organic molecules.

Medicinal Chemistry Applications

Palladium(II) complexes exhibit significant biological activities, making them valuable in medicinal chemistry:

-

Antimicrobial Activity :

- Recent studies have indicated that palladium(II) complexes possess antimicrobial properties against various pathogens. For example, palladium(II) complexes have shown effectiveness against Mycobacterium tuberculosis and other Gram-positive bacteria . The incorporation of 2-methylpropanoate enhances the solubility and bioavailability of these complexes.

-

Anticancer Potential :

- Research highlights the potential of palladium(II) compounds as anticancer agents. They exhibit cytotoxic effects on cancer cell lines, suggesting a mechanism of action that may involve the disruption of cellular processes . The specific role of 2-methylpropanoate in enhancing these effects remains an area of active investigation.

Materials Science Applications

The unique properties of palladium(II) complexes with 2-methylpropanoate extend to materials science:

-

Nanoparticle Synthesis :

- Palladium nanoparticles synthesized using 2-methylpropanoate as a stabilizing agent have demonstrated enhanced catalytic activity due to their high surface area and reactivity. These nanoparticles are used in various applications, including sensors and electronic devices.

-

Polymer Chemistry :

- The incorporation of palladium(II) into polymer matrices has led to the development of advanced materials with tailored properties for specific applications, such as drug delivery systems and biodegradable plastics.

Case Studies

Chemical Reactions Analysis

Methoxycarbonylation of Alkenes

The complex catalyzes the conversion of alkenes to esters under CO pressure. For example, ethylene reacts with methanol and CO to yield methylpropanoate:

Key data :

| CO Pressure (bar) | Yield of Methylpropanoate (%) | Byproduct (%) |

|---|---|---|

| 40 | 94 | 5 |

| 30 | 75 | 25 |

| 20 | 68 | 32 |

Conditions: 0.001 mol% Pd, 120°C, 22 h . Higher CO pressures suppress alkene isomerization byproducts .

Cross-Coupling Reactions

The complex facilitates Suzuki–Miyaura couplings, achieving turnover numbers (TON) > 10,000 with aryl chlorides:

Performance metrics :

| Substrate | Ligand | TON | Selectivity (A:B) |

|---|---|---|---|

| 4-Chlorotoluene | CyPF-t-Bu | 20,000 | 100:0 |

| 2-Bromonaphthalene | XPhos | 10,000 | 5.4:1 |

Conditions: 90°C, DME solvent, 24 h .

Hydride vs. Alkoxy Pathways

Two competing mechanisms govern carbonylation:

| Hydride Pathway | Alkoxy Pathway |

|---|---|

| 1. Pd(II)–H forms via protonation | 1. Pd(II)–OCH₃ forms via methanolysis |

| 2. Alkene inserts into Pd–H bond | 2. CO inserts into Pd–OCH₃ bond |

| 3. CO insertion → acyl-Pd intermediate | 3. Alkene inserts → β-H elimination |

| 4. Methanolysis → saturated ester | 4. Unsaturated ester + Pd–H regeneration |

The alkoxy pathway dominates at neutral pH but shifts to the hydride route under acidic conditions .

Transmetallation and Reductive Elimination

In cross-couplings, the rate-determining step is transmetallation, where the arylboronic acid transfers its aryl group to palladium. Reductive elimination then forms the C–C bond:

Kinetic studies show transmetallation activation energies of 60–80 kJ/mol, depending on the ligand .

Stability and Regeneration

The palladium complex decomposes at >150°C but remains stable under inert atmospheres. Regeneration involves:

-

Ligand exchange : Substitution of labile ligands (e.g., methanol) with stronger donors (e.g., phosphines) .

Case Study: Telomerization of 1,3-Butadiene

The complex catalyzes the telomerization of 1,3-butadiene with methanol, yielding unsaturated ethers:

Comparison with Similar Compounds

Palladium Carboxylates

Palladium carboxylates are a class of compounds where palladium(II) is coordinated with carboxylate anions. Key comparisons include:

| Property | 2-Methylpropanoate; Pd(2+) (Inferred) | Palladium Acetate (Pd(OAc)₂) | Palladium Propionate (Pd(O₂CC₂H₅)₂) |

|---|---|---|---|

| Ligand Structure | Branched (isobutyrate) | Linear (acetate) | Linear (propionate) |

| Solubility | Moderate in polar solvents | High in acetic acid | Moderate in organic solvents |

| Catalytic Applications | Potential for asymmetric catalysis | Suzuki-Miyaura coupling | Less common, niche uses |

| Thermal Stability | Likely lower due to bulky ligand | High (>150°C) | Moderate |

Key Insights :

- Ligand Effects: The branched 2-methylpropanoate ligand may sterically hinder catalytic sites, reducing reactivity but enhancing selectivity in asymmetric reactions compared to linear ligands like acetate.

- Synthesis: Palladium carboxylates are often synthesized via reactions of PdCl₂ with carboxylate salts.

Organic Esters of 2-Methylpropanoate

Ethyl 2-methylpropanoate (ethyl isobutyrate) is a volatile ester frequently identified in food chemistry (e.g., mangoes, soybeans). Comparisons with similar esters include:

Table 1: Volatile Esters in Food Systems (Relative Abundance and Odor Activity)

Key Insights :

- Flavor Contribution: Ethyl 2-methylpropanoate is a key aroma compound in mangoes, contributing fruity notes, whereas ethyl hexanoate is associated with apple-like scents.

- Analytical Behavior: In GC-IMS, esters like ethyl 2-methylpropanoate show similar retention times but distinct migration times due to differences in molecular weight and polarity.

Palladium Complexes with Phosphine Ligands

- Coordination Geometry : Phosphine ligands favor square-planar geometry, whereas carboxylates may form dimeric structures.

- Reactivity : Phosphine ligands enhance oxidative addition rates in cross-coupling, whereas carboxylates are more labile, facilitating ligand exchange.

Preparation Methods

Direct Coordination Synthesis from Palladium Salts and 2-Methylpropanoic Acid

The most straightforward route to 2-methylpropanoate;palladium(II) complexes involves the reaction of palladium(II) chloride with deprotonated 2-methylpropanoic acid. In a representative procedure, PdCl₂ is combined with sodium 2-methylpropanoate in a 1:2 molar ratio in aqueous or alcoholic media. The reaction proceeds via ligand substitution, yielding trans-PdCl₂(2-methylpropanoate)₂ as confirmed by X-ray crystallography . Key parameters include:

-

Reaction Medium : Anhydrous methanol or ethanol enhances ligand solubility and minimizes hydrolysis.

-

Temperature : Reactions conducted at 50–70°C for 6–12 hours achieve >90% yield .

-

Byproducts : Trace amounts of cis-isomers may form, necessitating recrystallization from dichloromethane/hexane mixtures .

Table 1. Optimization of Direct Coordination Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| PdCl₂:Ligand Ratio | 1:2 to 1:2.2 | Maximizes ligand saturation |

| Solvent Polarity | ε = 20–30 (e.g., ethanol) | Balances solubility and reactivity |

| Reaction Time | 8–10 hours | Completes ligand substitution |

Isomerization phenomena, observed in CDCl₃ or CD₃CN solutions, follow first-order kinetics with equilibrium constants () of 0.45–0.68 at 25°C . This behavior is attributed to solvent-assisted ligand rearrangement, a critical consideration for applications requiring precise stereochemical control.

Impregnation and Supported Catalyst Methods

Heterogeneous catalysts incorporating palladium-isobutyrate motifs are synthesized via impregnation of Pd precursors onto metal oxide supports. A patented method describes the preparation of Pd/Zn-Zr-Re oxide catalysts for ester synthesis, with procedural parallels to 2-methylpropanoate complex formation :

-

Support Preparation : Zinc, zirconium, and rare earth (e.g., Ce, La) nitrates are co-precipitated using Na₂CO₃ at pH 7–11, followed by aging (60–100 min), filtration, and calcination (350–450°C) .

-

Pd Loading : The oxide support is immersed in PdCl₂ solution, dried (60–150°C), and calcined again to affix Pd centers.

Table 2. Impregnation Parameters and Catalytic Performance

| Pd Loading (wt%) | Calcination Temp (°C) | Isobutanol Conversion (%) | Selectivity (%) |

|---|---|---|---|

| 0.05 | 400 | 78.2 | 92.5 |

| 0.2 | 380 | 85.6 | 94.1 |

| 0.5 | 450 | 74.3 | 89.8 |

Optimal Pd loading of 0.2 wt% balances active site density and sintering resistance . Extended X-ray absorption fine structure (EXAFS) analyses reveal Pd-O-Zr linkages, suggesting covalent bonding between Pd and the support’s oxide matrix .

Mechanochemical Synthesis Approaches

Solid-state mechanochemistry offers a solvent-free alternative for synthesizing palladium carboxylates. Ball milling Pd(OAc)₂ with 2-methylpropanoic acid (1:2 molar ratio) for 2–4 hours yields a microcrystalline product. Advantages include:

-

Reaction Efficiency : 85–90% yield within 3 hours.

-

Particle Size Control : Milling at 500 rpm produces nanoparticles (10–15 nm) with high surface area (120–150 m²/g).

-

Scalability : Demonstrated at pilot scale (100 g/batch) with consistent purity (>98%) .

Solvent-Free and Green Synthesis Techniques

Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating a mixture of PdCl₂, 2-methylpropanoic acid, and K₂CO₃ at 100°C for 15 minutes achieves 88% yield. This method avoids toxic solvents and aligns with green chemistry principles .

Characterization and Analytical Techniques

-

XRD : Confirms trans-configuration via characteristic d-spacings (e.g., 2.85 Å for Pd-O bonds) .

-

NMR Spectroscopy : ¹H NMR in CD₃CN resolves cis/trans isomer ratios through ligand proton splitting patterns .

-

Thermogravimetric Analysis (TGA) : Decomposition onset at 220°C indicates thermal stability suitable for catalytic applications .

Comparative Analysis of Synthesis Methods

Table 3. Method Comparison for 2-Methylpropanoate;Pd(II) Synthesis

| Method | Yield (%) | Purity (%) | Energy Input | Scalability |

|---|---|---|---|---|

| Direct Coordination | 92 | 99 | Moderate | Industrial |

| Impregnation | 85 | 95 | High | Large-scale |

| Mechanochemical | 89 | 98 | Low | Pilot |

| Microwave | 88 | 97 | Moderate | Lab |

Direct coordination remains the gold standard for academic research, while impregnation methods dominate industrial applications due to catalyst recyclability .

Q & A

Q. Table 1: Common Reaction Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | MsCl, Et₃N, CH₂Cl₂ | Activation of hydroxyl groups |

| 2 | Ph₂PCl, toluene, 110°C | Phosphine ligand incorporation |

| 3 | PdCl₂, 110°C, 15h | Palladium coordination |

Basic: Which spectroscopic techniques are critical for characterizing 2-methylpropanoate-palladium(II) complexes?

Answer:

Characterization relies on multi-technique analysis:

- NMR Spectroscopy :

- Mass Spectrometry :

- X-ray Crystallography :

Advanced: How can researchers resolve contradictions in NMR data for 2-methylpropanoate-palladium complexes?

Answer:

Discrepancies between expected and observed NMR signals often arise from steric effects or dynamic behavior . Strategies include:

Q. Table 2: Example NMR Data Contradiction Resolution

| Expected δH (2-methylpropanoate) | Observed δH | Probable Cause | Resolution Method |

|---|---|---|---|

| 1.10 (doublet) | 1.15 | Solvent polarity | VT-NMR in CDCl₃ vs. DMSO |

| 2.50 (septet) | 2.60 | Pd coordination geometry | HMBC correlation to Pd–O |

Advanced: What strategies optimize catalytic efficiency of Pd(II)-2-methylpropanoate complexes in cross-coupling reactions?

Answer:

Optimization focuses on ligand design and reaction engineering :

- Ligand Effects : Bulky phosphines (e.g., XPhos , RockPhos ) enhance steric protection, reducing Pd aggregation. Catalytic turnover increases with electron-rich ligands (e.g., Amphos ) .

- Solvent/Additive Screening :

- Temperature Gradients : Reactions at 80–110°C balance kinetics and decomposition.

Case Study : Pd(II)-2-methylpropanoate catalyzed synthesis of natural products achieved 78% yield in DMF at 100°C with RockPhos ligand .

Advanced: How should researchers handle twinned or low-resolution crystallographic data for Pd(II) complexes?

Answer:

Twinned data (common in Pd complexes due to symmetry) requires specialized software workflows:

- Data Integration : Use SHELXD for initial phase solutions and SHELXL for refinement.

- Twinning Analysis :

- Validation Tools : PLATON checks for missed symmetry and validates hydrogen bonding.

Example : A Pd(II)-biphenyl complex with twinning resolved via SHELXL’s TWIN command achieved R1 = 3.1% .

Advanced: What mechanistic insights explain contradictory catalytic activity in Pd(II)-2-methylpropanoate systems?

Answer:

Contradictions often stem from oxidation state changes or ligand lability :

- In Situ Reduction : Pd(II) → Pd(0) under reducing conditions (e.g., H₂ atmosphere) deactivates catalysts. Monitor using XANES or EPR .

- Ligand Dissociation : Phosphine ligands (e.g., PPh₃) may dissociate, forming less active Pd clusters. 31P NMR tracks ligand stability .

- Substrate Inhibition : Bulky substrates block Pd centers. Kinetic Studies (e.g., variable substrate concentration) identify inhibition thresholds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.